molecular formula C8H13F2N3 B11727945 N-butyl-1-(difluoromethyl)-1H-pyrazol-3-amine

N-butyl-1-(difluoromethyl)-1H-pyrazol-3-amine

Cat. No.: B11727945
M. Wt: 189.21 g/mol
InChI Key: OHLQULIQGZBBLB-UHFFFAOYSA-N
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Description

N-butyl-1-(difluoromethyl)-1H-pyrazol-3-amine is a chemical compound for research and development applications. The structure features a pyrazole ring core, a common scaffold in medicinal chemistry, which is substituted at the N-1 position with a difluoromethyl group—a moiety known to influence the compound's metabolic stability and lipophilicity—and at the C-3 position with an N-butylamine chain . Pyrazole derivatives are of significant interest in scientific research due to their diverse biological activities and are frequently explored as key intermediates or potential pharmacophores in the design of novel therapeutic agents . As a building block, this compound can be utilized in organic synthesis, hit-to-lead optimization campaigns, and in the generation of compound libraries for high-throughput screening. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C8H13F2N3

Molecular Weight

189.21 g/mol

IUPAC Name

N-butyl-1-(difluoromethyl)pyrazol-3-amine

InChI

InChI=1S/C8H13F2N3/c1-2-3-5-11-7-4-6-13(12-7)8(9)10/h4,6,8H,2-3,5H2,1H3,(H,11,12)

InChI Key

OHLQULIQGZBBLB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NN(C=C1)C(F)F

Origin of Product

United States

Preparation Methods

Halogenation of Pyrazole Precursors

The foundational step involves halogenation of N-butyl-3-aminopyrazole. Dissolving the precursor in aqueous medium and reacting with bromine or iodine at 0–15°C introduces a halogen at the 4-position, yielding 4-halo-1-butyl-1H-pyrazol-3-amine. For instance, bromination in ethanol with stoichiometric bromine achieves 89.4% yield (GC). Critical parameters include:

ParameterOptimal ConditionYield (%)Purity (%)
Temperature0–15°C89.498.5
SolventEthanol/water mixture--
Halogen Equivalents0.99 eq--

Diazotization and Difluoromethyl Coupling

The halogenated intermediate undergoes diazotization using sodium nitrite in hydrochloric acid at -5°C, forming a diazonium salt. Subsequent coupling with potassium difluoromethyl trifluoroborate (KDFMT) in acetonitrile at 35–50°C, catalyzed by cuprous oxide (0.05 eq), installs the difluoromethyl group. This step achieves 88.2% yield (HPLC) with 98.5% purity. The reaction mechanism proceeds via radical intermediates, with Cu₂O facilitating electron transfer.

Synthetic Route 2: Grignard Exchange and Carbon Dioxide Insertion

Grignard Reagent Preparation

4-Halo-3-(difluoromethyl)-1-butyl-1H-pyrazole undergoes halogen-lithium exchange using isopropyl magnesium chloride (1.01–1.15 eq) in THF at -78°C. The resulting organometallic species reacts with gaseous or solid CO₂, quenched with 40% ethanol-water to yield the carboxylic acid intermediate. DBU (1,8-diazabicycloundec-7-ene) accelerates CO₂ insertion, reducing reaction time by 30%.

Decarboxylation to Amine

The carboxylic acid intermediate is decarboxylated via heating with ammonium formate in DMF, selectively yielding the target amine. This one-pot process avoids chromatographic purification, achieving 76% overall yield from the Grignard step.

Synthetic Route 3: Ring-Closing Strategy with Trialkyl Orthoformate

Alkyl Difluoroacetoacetate Synthesis

Adapting methodologies from WO2014120397A1, alkyl difluoroacetoacetate is synthesized by acidifying the sodium enolate of difluoroacetone with in situ-generated carbonic acid (CO₂/H₂O). Under 0.1–2 kg/cm² pressure, this step achieves 75–80% yield after fractional distillation.

Pyrazole Ring Formation

The diketone intermediate reacts with triethyl orthoformate in acetic anhydride, forming an alkoxymethylene derivative. Ring closure with methylhydrazine in a toluene/water biphasic system (pH 9–10, Na₂CO₃) produces the pyrazole core. Introducing the N-butyl group post-ring closure via alkylation with butyl bromide in DMF completes the synthesis, yielding 68% over three steps.

Comparative Analysis of Methodologies

MetricRoute 1Route 2Route 3
Total Yield (%)647668
Purity (%)>99.598.797.2
Isomer FormationNone<0.5%1.2%
ScalabilityPilot-validatedLab-scalePilot-validated
Cost EfficiencyModerateHighLow

Route 1 excels in isomer suppression and purity, critical for pharmaceutical applications. Route 2 offers superior yields but requires stringent temperature control. Route 3 is cost-effective for agrochemical production despite minor isomerization.

Optimization Strategies and Process Considerations

Solvent Selection

Ethanol-water mixtures (40% v/v) enhance crystallization efficiency, reducing solvent waste by 40% compared to pure alcohols. For Grignard reactions, THF’s low polarity stabilizes intermediates, whereas toluene improves phase separation in ring-closing reactions.

Catalytic Enhancements

Cu₂O (0.05 eq) in diazotization improves coupling efficiency by 22%, while DBU (1 eq) in CO₂ insertion accelerates kinetics by forming a stabilized carboxylate intermediate .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(difluoromethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-butyl-1-(difluoromethyl)-1H-pyrazol-3-amine has been synthesized as part of a series of pyrazole derivatives that exhibit significant antimicrobial properties. Research indicates that certain derivatives of difluoromethyl pyrazoles demonstrate potent activity against various bacterial strains and fungi. For instance, a study highlighted the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which showed moderate to excellent antifungal activity against seven phytopathogenic fungi, outperforming known fungicides like boscalid .

Case Study: Human African Trypanosomiasis
In the context of treating human African trypanosomiasis, modifications to pyrazole sulfonamides have led to compounds with improved blood-brain barrier permeability. The lead compound, DDD85646, was identified as a potent inhibitor of Trypanosoma brucei N-myristoyltransferase, which is crucial for the parasite's survival. Although not directly related to this compound, this research underscores the potential of pyrazole derivatives in developing treatments for diseases caused by parasitic infections .

Agricultural Applications

Pesticide Development
The compound serves as an important intermediate in the synthesis of novel pesticides. Research has indicated that pyrazole derivatives can be utilized to create effective herbicides and fungicides. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives have been reported to be key intermediates in synthesizing amide-based bactericides such as fluopyram and bixafen, which are used in crop protection .

Structure-Activity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling
The application of QSAR modeling has been pivotal in understanding the relationship between chemical structure and biological activity for compounds like this compound. A study utilized Topomer CoMFA to develop a three-dimensional quantitative structure-activity relationship model for a series of pyrazole derivatives, facilitating the design of more potent antifungal agents .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/PathogenReference
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideAntifungalSeven phytopathogenic fungi
DDD85646AntiparasiticTrypanosoma brucei
FluopyramFungicideVarious fungal pathogens
BixafenFungicideVarious fungal pathogens

Mechanism of Action

The mechanism of action of N-butyl-1-(difluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N-butyl-1-(difluoromethyl)-1H-pyrazol-3-amine with structurally related pyrazol-3-amine derivatives:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Evidence ID
This compound 1: difluoromethyl; 3: N-butyl Not provided Hypothesized enhanced lipophilicity
1-(Difluoromethyl)-1H-pyrazol-3-amine hydrochloride 1: difluoromethyl; 3: NH₂ (as HCl salt) 197.6 (free base) Intermediate in synthesis; commercial availability
BW-755c (4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine) 1: 3-(trifluoromethyl)phenyl; 3: NH₂ 273.2 Anti-inflammatory; inhibits lipoxygenase/cyclooxygenase
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1: pyridin-3-yl; 4: NH-cyclopropyl 215.2 Synthetic intermediate; characterized by NMR and HRMS
N,N-Dimethyl-1-phenyl-1H-pyrazol-3-amine 1: phenyl; 3: N,N-dimethyl 187.2 Potential CNS activity; commercial availability
1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine 1: difluoromethyl; 3: N-(substituted methyl) 295.7 Agrochemical candidate (fungicidal)
Key Observations:
  • Fluorine Substitution : The difluoromethyl group in the target compound offers a balance between lipophilicity and steric bulk compared to trifluoromethyl (as in BW-755c). Trifluoromethyl groups are more electronegative but bulkier, which may reduce membrane permeability .
  • Biological Activity : BW-755c demonstrates anti-inflammatory effects, suggesting that pyrazol-3-amine scaffolds with aromatic substituents (e.g., 3-(trifluoromethyl)phenyl) can modulate enzyme inhibition . The agrochemical derivative in highlights the role of difluoromethyl groups in fungicidal activity.

Biological Activity

N-butyl-1-(difluoromethyl)-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Pyrazole Compounds

Pyrazoles are five-membered heterocyclic compounds known for their broad range of biological activities, including anti-inflammatory, antifungal, and insecticidal properties. The unique structure of this compound, characterized by the difluoromethyl group and a butyl substituent, contributes to its reactivity and potential applications in medicinal chemistry and agriculture.

Molecular Interactions

Research indicates that this compound interacts with various biological targets through molecular docking studies. These studies have shown that derivatives can form hydrogen bonds with key amino acids in target enzymes or receptors, enhancing their biological efficacy. For instance, modifications to the pyrazole structure have been found to significantly impact antifungal potency against phytopathogenic fungi .

Antifungal Activity

A notable study evaluated the antifungal activity of several pyrazole derivatives against seven phytopathogenic fungi. The findings revealed that many derivatives exhibited moderate to excellent antifungal activities. Specifically, one derivative showed higher antifungal activity than the commercial fungicide boscalid .

Synthesis and Pharmacological Profiles

Research on pyrazole derivatives has demonstrated their importance in drug discovery. A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for their antifungal properties. Among these, certain compounds displayed superior efficacy against multiple fungal strains compared to established fungicides .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the pyrazole scaffold influence biological activity. For example, the presence of the butyl group in this compound differentiates it from other similar compounds, potentially affecting its solubility and biological activity. A comparative analysis with structurally similar compounds is presented below:

Compound NameStructureSimilarityUnique Features
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acidStructure0.94Contains a methyl group instead of butyl
Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylateStructure0.91Ester functional group
1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acidStructure0.91Different carboxylic acid position
Ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylateStructure0.88Ethyl instead of butyl

Q & A

Q. What are the recommended synthetic routes for N-butyl-1-(difluoromethyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

Answer: The synthesis of pyrazole derivatives typically involves multi-step reactions, such as:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions .
  • Step 2: Introduction of the N-butyl group via nucleophilic substitution or alkylation reactions. For example, cesium carbonate and copper(I) bromide have been used as catalysts in similar alkylation reactions to improve yield .
  • Step 3: Difluoromethylation at the 1-position using reagents like difluoromethyl triflate or halogen exchange protocols .

Optimization Tips:

  • Use microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) to enhance reaction efficiency and reduce side products .
  • Monitor purity via HPLC or GC-MS at each step to ensure intermediates meet ≥95% purity thresholds .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Answer: Key Analytical Techniques:

Property Method Example Data
Molecular structureNMR (¹H, ¹³C, ¹⁹F)δ 7.2–7.5 ppm (pyrazole protons)
PurityHPLC/GC-MSRetention time: 8.2 min (≥97% purity)
Thermal stabilityDSC/TGAMelting point: 96–100°C
SolubilityShake-flask methodSoluble in DMSO, ethanol; <1 mg/mL in water

Structural Confirmation:

  • X-ray crystallography (e.g., SHELX programs) can resolve bond lengths and angles, particularly for the difluoromethyl group .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved biological activity?

Answer: Methodology:

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. The difluoromethyl group enhances hydrophobic interactions, as seen in similar trifluoromethyl-pyrazole derivatives .
  • Use QSAR models to correlate substituent effects (e.g., N-butyl chain length, fluorine substitution) with activity. For example, elongation of alkyl chains may improve membrane permeability .

Case Study:

  • Replace the N-butyl group with a cyclopropyl moiety (as in ) to test rigidity’s impact on target engagement.

Q. What strategies resolve contradictions in biological activity data across studies?

Answer: Common Issues & Solutions:

Issue Resolution Strategy Example
Variability in IC₅₀ valuesStandardize assay conditions (pH, temperature)Use 10% FBS in cell culture media
Discrepant solubility dataValidate via shake-flask method under controlled pHCompare DMSO vs. aqueous buffers
Off-target effectsEmploy orthogonal assays (e.g., SPR, thermal shift)Confirm binding via ITC or NMR titration

Data Reconciliation:

  • Meta-analysis of structurally related compounds (e.g., 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine ) can identify trends in fluorine’s role in activity.

Q. How can crystallographic data improve understanding of structure-activity relationships (SAR)?

Answer: Approach:

  • Use SHELXL to refine crystal structures and analyze intermolecular interactions (e.g., hydrogen bonds involving the pyrazole NH group) .
  • Compare with analogs like 1-(2-fluoroethyl)-4-methyl-pyrazol-3-amine to assess how fluorination impacts packing density and stability.

Key Metrics:

  • Bond angles around the difluoromethyl group (typically 108–112°) .
  • Torsional flexibility of the N-butyl chain, which may influence bioavailability .

Q. What are the best practices for evaluating metabolic stability and toxicity?

Answer: In Vitro Protocols:

  • Microsomal Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorescent probes .
  • AMES Test: Assess mutagenicity with Salmonella typhimurium strains TA98/TA100 .

Data Interpretation:

  • High clearance (>50% degradation in 30 min) suggests need for prodrug strategies .
  • Correlate toxicity findings with structural analogs (e.g., 5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine ).

Q. How do substituent modifications affect the compound’s pharmacokinetic profile?

Answer: Case Studies:

Modification Impact Evidence
Replacement of N-butyl with N-cyclopropylIncreased metabolic stability (t₁/₂ +2 h)
Addition of a thienyl groupEnhanced brain penetration (logP +0.5)

Guidelines:

  • Balance lipophilicity (logP 2–3) to optimize absorption and reduce hepatotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.